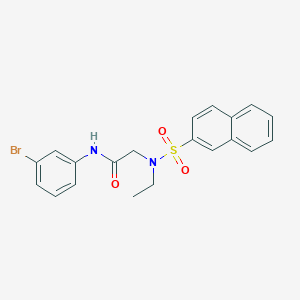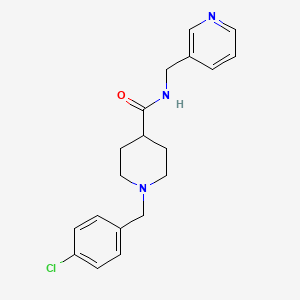![molecular formula C16H13N3O4 B5113508 N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as L-743,872 and is classified as a selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK).
Wirkmechanismus
The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide involves the inhibition of the enzyme p38 MAPK. This enzyme is involved in the regulation of cellular stress responses, including inflammation and apoptosis. By inhibiting this enzyme, N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide can reduce inflammation and promote cell survival.
Biochemical and Physiological Effects
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its selectivity for p38 MAPK. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential applications in cancer research, as it has been shown to have anti-tumor properties. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound in different cell types and experimental conditions.
Synthesemethoden
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide involves several steps. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzophenone to produce the amide intermediate. The final step involves the reaction of the amide intermediate with furfurylamine to produce N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of cellular stress responses.
Eigenschaften
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-9-14(19-23-10)18-15(20)11-4-6-12(7-5-11)17-16(21)13-3-2-8-22-13/h2-9H,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMXISPVNBSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
![4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5113458.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5113464.png)


![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)